5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide
Description
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfamoyl group, and a pyrazole ring
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-13-5-4-6-14(9-13)12-22-20(25)17-11-16(23-24-17)15-7-8-18(28-3)19(10-15)29(26,27)21-2/h4-11,21H,12H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
XVQBZNFVVXMFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxy and methylsulfamoyl groups. One common synthetic route is as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through the reaction of a sulfonamide with methyl iodide in the presence of a base.
Formation of the Final Compound: The final compound can be obtained by coupling the pyrazole derivative with the appropriate benzylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide: A similar compound with a different substituent on the pyrazole ring.
N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide: A similar compound lacking the methoxy and methylsulfamoyl groups.
Uniqueness
5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methylbenzyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the methoxy and methylsulfamoyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups with the pyrazole ring and benzylamine moiety provides a versatile scaffold for further chemical modifications and biological studies.
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